molecular formula C17H25FN2O2 B2973286 Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate CAS No. 1797095-99-8

Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate

Cat. No.: B2973286
CAS No.: 1797095-99-8
M. Wt: 308.397
InChI Key: SFLXOBTVUAFSDH-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate is a sterically congested piperazine derivative . It has an empirical formula of C17H25FN2O2 .


Synthesis Analysis

The compound was prepared using a modified Bruylants approach . The synthesis involved nucleophilic attack by an organometallic reagent into a transient 1-N-ethylidenepiperazinium intermediate . This process presented a significant synthetic challenge due to the presence of the N-gem-dimethyl group of the compound .


Molecular Structure Analysis

The piperazine ring in the compound is present in a chair conformation with di-equatorial substitution . Of the two N atoms, one is sp3 hybridized while the other is sp2 hybridized . Intermolecular interactions resulting from the crystal packing patterns were investigated using Hirshfeld surface analysis and fingerprint analysis .


Physical and Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 308.39 .

Scientific Research Applications

Synthesis and Chemical Applications

Intermediate in Biologically Active Compounds Synthesis : Research by Bingbing Zhao, Yuping Guo, Z. Lan, and Shan Xu (2017) showcases the synthesis of a related compound, emphasizing its importance as an intermediate in the creation of biologically active molecules like omisertinib (AZD9291). This work highlights rapid synthetic methods and optimizations to achieve high yields, underscoring the compound's utility in pharmaceutical synthesis (Zhao et al., 2017).

Histamine H4 Receptor Ligands Development : A study by R. Altenbach et al. (2008) involves the design of 2-aminopyrimidine derivatives, including modifications to a methylpiperazine structure similar to the tert-butyl compound. This research is geared towards optimizing histamine H4 receptor antagonists, indicating the compound's potential role in developing new therapeutic agents for inflammation and pain (Altenbach et al., 2008).

Crystal Structure Analysis for Biological Evaluation : The work of C. Sanjeevarayappa et al. (2015) on a structurally similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, includes synthesis, characterization, and biological evaluation. This research demonstrates the compound's potential in pharmaceutical applications through structural analysis and activity screening, particularly its moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Pharmacological Interest

Deoxofluorination and Diverse Fluorination Capabilities : T. Umemoto et al. (2010) describe the synthesis and applications of various phenylsulfur trifluorides, highlighting the roles of substituents in enhancing stability and reactivity for fluorination processes. This underscores the broader chemical utility and potential pharmaceutical applications of fluoro-substituted compounds, including tert-butyl derivatives, in developing fluorinated drugs with enhanced properties (Umemoto et al., 2010).

Versatile Building Blocks for Synthetic Chemistry : Hannelore Jasch, S. B. Höfling, and M. Heinrich (2012) explore the nucleophilic substitutions and radical reactions of phenylazocarboxylates, demonstrating the versatile application of tert-butyl phenylazocarboxylates in modifying benzene rings. This versatility makes such compounds valuable in synthesizing complex molecules for pharmacological research (Jasch et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, tert-butyl 4- ( (4-fluorophenyl) (hydroxy)methyl)piperidine-1-carboxylate, indicates that it causes severe skin burns and eye damage . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

Properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methyl]-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-13-11-20(16(21)22-17(2,3)4)10-9-19(13)12-14-5-7-15(18)8-6-14/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLXOBTVUAFSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC2=CC=C(C=C2)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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